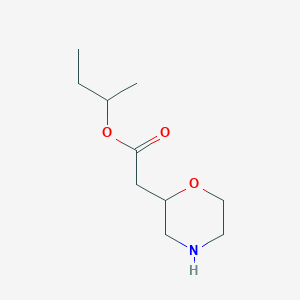

Sec-butyl 2-(morpholin-2-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

butan-2-yl 2-morpholin-2-ylacetate |

InChI |

InChI=1S/C10H19NO3/c1-3-8(2)14-10(12)6-9-7-11-4-5-13-9/h8-9,11H,3-7H2,1-2H3 |

InChI Key |

OVKAKKSFDPGBRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)CC1CNCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Sec Butyl 2 Morpholin 2 Yl Acetate

Retrosynthetic Analysis and Strategic Disconnections for Sec-butyl 2-(morpholin-2-yl)acetate

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for plausible synthetic routes. The most logical disconnections are at the ester linkage and within the morpholine (B109124) ring itself.

Ester Disconnection: The ester functional group can be disconnected to yield 2-(morpholin-2-yl)acetic acid and sec-butanol. This suggests a direct esterification or a related coupling reaction as a final step in the synthesis.

C-N and C-O Disconnections within the Morpholine Ring: The morpholine ring can be retrosynthetically opened at the C-N and C-O bonds. This leads to precursors such as a substituted diethanolamine (B148213) derivative which can be cyclized to form the morpholine core.

Alpha-Carbon Disconnection: The bond between the morpholine ring and the acetate (B1210297) group can be disconnected, suggesting a strategy involving the alkylation of a morpholine derivative with a suitable two-carbon electrophile.

These primary disconnections give rise to the synthetic strategies discussed in the following sections.

Classical Synthetic Routes to this compound

Classical approaches to the synthesis of this compound typically involve multi-step sequences focusing on the construction of the key structural motifs.

Esterification Approaches for the Sec-butyl Moiety

The formation of the sec-butyl ester is a critical step. Given the steric hindrance of the secondary alcohol, direct Fischer esterification of 2-(morpholin-2-yl)acetic acid with sec-butanol can be challenging and may require forcing conditions or the use of specific catalysts.

| Esterification Method | Reagents and Conditions | Advantages | Disadvantages |

| Fischer Esterification | sec-Butanol, strong acid catalyst (e.g., H₂SO₄, p-TsOH), heat | Simple reagents, cost-effective | Requires harsh conditions, potential for side reactions (e.g., dehydration of sec-butanol), equilibrium-limited |

| Steglich Esterification | 2-(Morpholin-2-yl)acetic acid, sec-butanol, DCC, DMAP | Mild conditions, high yields | DCC is a known allergen, formation of DCU byproduct can complicate purification |

| Acid Chloride/Anhydride Method | 2-(Morpholin-2-yl)acetyl chloride, sec-butanol, base (e.g., pyridine (B92270), triethylamine) | High reactivity, generally good yields | Requires prior synthesis of the acid chloride, potential for side reactions with the morpholine nitrogen |

An alternative to direct esterification involves the reaction of n-butene with acetic acid in the presence of an acidic catalyst to directly synthesize sec-butyl acetate. slchemtech.com This product could then potentially be used in a transesterification reaction, although this is generally less common for this type of substrate.

Morpholine Ring Formation Strategies within the Compound Architecture

The construction of the morpholine ring is a key aspect of the synthesis. Morpholine and its derivatives are often synthesized via the cyclization of appropriate precursors. researchgate.net

One common strategy involves the intramolecular cyclization of a substituted diethanolamine derivative. For this compound, a plausible precursor would be a compound containing both the N-substituted ethanolamine (B43304) moiety and the sec-butyl acetate group.

A powerful method for morpholine synthesis involves the Lewis acid-catalyzed reaction of a protected amino alcohol with an alkene. nih.gov For instance, an N-protected 2-aminoethanol derivative can react with an appropriate alkene in the presence of a Lewis acid like indium(III) triflate and a halogen source (e.g., NBS or NIS), followed by base-induced cyclization to form the morpholine ring. nih.gov

Alpha-Functionalization Methodologies for the Acetate Derivative

Another key synthetic consideration is the introduction of the acetate side chain at the 2-position of the morpholine ring. This can be achieved through various alpha-functionalization strategies.

One approach involves the alkylation of a pre-formed morpholine derivative. For example, a protected morpholine can be deprotonated at the 2-position using a strong base, followed by reaction with an electrophile such as sec-butyl bromoacetate.

Alternatively, a morpholin-2-one (B1368128) derivative can be utilized. mdpi.com These compounds can undergo alpha-alkylation or alpha-heterofunctionalization to introduce the desired acetate side chain. mdpi.com The resulting functionalized morpholin-2-one can then be reduced to the corresponding morpholine.

Modern and Sustainable Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies.

Catalytic Methods in the Synthesis of this compound

Catalytic methods play a crucial role in modern organic synthesis, offering advantages in terms of efficiency, selectivity, and sustainability.

In the context of esterification, various solid acid catalysts and Lewis acids have been explored to replace traditional strong mineral acids. slchemtech.comrug.nl For the synthesis of sec-butyl acetate, macroporous sulfonic resin catalysts have been shown to be effective under specific process conditions. gychbjb.com The use of such heterogeneous catalysts simplifies product purification and catalyst recycling.

For the formation of the morpholine ring, palladium-catalyzed carboamination reactions have emerged as a powerful tool. e3s-conferences.org This approach allows for the stereoselective synthesis of substituted morpholines from readily available starting materials.

Furthermore, catalytic cross-dehydrogenative coupling (CDC) reactions offer a direct method for forming C-N bonds, which could be applied to the synthesis of morpholine derivatives. mdpi.com For example, a copper(I) chloride catalyzed CDC reaction between a morpholinone and another coupling partner could be a potential route, utilizing molecular oxygen as a green oxidant. mdpi.com

Continuous Flow Chemistry Techniques for Enhanced Production

Continuous flow chemistry offers significant advantages for the production of esters, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. riken.jpresearchgate.netoup.com A packed-bed reactor containing a solid acid catalyst is a common setup for continuous esterification. researchgate.netoup.comgoogle.com

For the synthesis of this compound, a solution of 2-(morpholin-2-yl)acetic acid and an excess of sec-butanol could be continuously pumped through a heated column packed with a heterogeneous acid catalyst, such as sulfonic acid-functionalized silica (B1680970). researchgate.netoup.com The use of a continuous flow system allows for precise control over reaction parameters like temperature and residence time, which is crucial for optimizing the conversion of the sterically hindered secondary alcohol. researchgate.net

Table 1: Illustrative Parameters for Continuous Flow Esterification

| Parameter | Value Range | Rationale |

| Temperature | 80-150 °C | To increase reaction rate without causing degradation. |

| Residence Time | 3-20 minutes | Shorter times are possible with highly active catalysts. oup.com |

| Reactant Ratio | 1:5 to 1:10 (acid:alcohol) | Excess alcohol drives the equilibrium towards product formation. |

| Catalyst | Sulfonic acid resin | A robust, reusable solid catalyst suitable for flow systems. researchgate.net |

This approach facilitates the straightforward separation of the product from the excess alcohol and the immobilized catalyst, simplifying downstream processing. riken.jp

Solvent-Free and Biocatalytic Pathways for this compound

Solvent-Free Synthesis:

Solvent-free, or neat, esterification is an environmentally benign approach that reduces waste and can lead to higher reaction rates. researchgate.netrsc.orgnih.govrsc.org These reactions are typically conducted at elevated temperatures, with the reactants themselves forming the reaction medium. For the synthesis of this compound, a solid Lewis acid catalyst could be employed in a solvent-free system. researchgate.net However, the high viscosity of the reaction mixture and potential for side reactions at high temperatures are challenges that need to be addressed. Mechanochemical methods, such as high-speed ball milling, offer a solvent-free alternative at room temperature, potentially affording the desired ester in a shorter time frame. rsc.orgnih.gov

Biocatalytic Synthesis:

Enzymatic catalysis, particularly with lipases, presents a highly selective and mild alternative for ester synthesis. rero.chnsf.govnih.govresearchgate.netscielo.br Lipases can catalyze esterification in aqueous or non-aqueous media and are known for their high chemo- and regioselectivity. nsf.govnih.gov The use of a lipase (B570770) such as Candida antarctica lipase B (Novozym® 435) is well-documented for the esterification of various carboxylic acids and alcohols. nih.gov

For the synthesis of this compound, the reaction would involve incubating 2-(morpholin-2-yl)acetic acid with sec-butanol in the presence of an immobilized lipase. While lipases generally show lower reactivity towards secondary alcohols compared to primary ones, the reaction can be driven to completion by optimizing conditions. rero.chnsf.govscielo.br

Table 2: Comparison of Biocatalytic and Solvent-Free Methods

| Method | Advantages | Disadvantages |

| Biocatalytic | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Slower reaction rates, especially with secondary alcohols, potential for enzyme inhibition. rero.chscielo.br |

| Solvent-Free | Reduced solvent waste, high reactant concentration, potential for faster reactions. rsc.org | High temperatures may be required, potential for side reactions, viscosity issues. |

Optimization of Reaction Parameters and Yield Enhancement Strategies for this compound

Optimizing reaction parameters is critical for maximizing the yield of this compound. Key parameters include temperature, catalyst loading, and the molar ratio of reactants.

In a classic Fischer esterification, using a significant excess of sec-butanol can shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. masterorganicchemistry.comchemistrysteps.combyjus.com The removal of water, a byproduct of the reaction, is another effective strategy to drive the reaction forward. masterorganicchemistry.comchemistrysteps.com This can be achieved through azeotropic distillation or the use of a dehydrating agent.

For biocatalytic methods, the water activity in the reaction medium is a crucial parameter to control, as excess water can lead to hydrolysis of the ester product. researchgate.net The choice of solvent, if any, also plays a significant role in enzyme activity and stability. researchgate.net Response surface methodology can be employed to systematically optimize multiple parameters simultaneously, identifying the conditions that lead to the highest product yield. ijaem.netmdpi.com

Table 3: Strategies for Yield Enhancement

| Strategy | Description | Applicable Method(s) |

| Excess Reactant | Using a large molar excess of sec-butanol. masterorganicchemistry.com | Fischer Esterification, Continuous Flow |

| Water Removal | Continuous removal of water via distillation or desiccants. chemistrysteps.com | Fischer Esterification, Solvent-Free |

| Catalyst Optimization | Screening for the most effective acid or enzyme catalyst and optimizing its concentration. researchgate.net | All methods |

| Temperature Control | Maintaining optimal temperature to balance reaction rate and prevent side reactions or enzyme denaturation. nih.gov | All methods |

Process Chemistry Considerations and Scale-Up Investigations for this compound

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges. These include ensuring efficient heat and mass transfer, managing reaction exotherms, and developing robust purification methods.

For batch processes, the geometry of the reactor and the efficiency of the stirring system become critical for maintaining homogeneity and consistent temperature throughout the reaction vessel. researchgate.net The transition to a larger scale may also necessitate a re-optimization of reaction parameters.

Continuous flow processes are often more readily scalable than batch processes. riken.jpgoogle.com The linear scalability of flow reactors allows for increased production by extending the operation time or by "scaling out" – running multiple reactors in parallel. The improved safety profile of flow chemistry, due to the small reaction volumes at any given time, is another significant advantage for industrial production. riken.jp

Purification at a large scale will likely involve distillation to remove excess sec-butanol and other volatile impurities, followed by further purification steps such as liquid-liquid extraction or chromatography to achieve the desired product purity. The choice of purification method will depend on the physical properties of this compound and the impurities present.

Structural and Stereochemical Elucidation Methodologies of Sec Butyl 2 Morpholin 2 Yl Acetate

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) provides a complete picture of the connectivity and chemical environment of atoms within the sec-butyl 2-(morpholin-2-yl)acetate molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the sec-butyl and morpholin-2-yl-acetate moieties. The chemical shifts are influenced by the electronic environment of each proton.

Sec-butyl group: The methine proton (-CH-) of the sec-butyl group, being adjacent to the ester oxygen, would appear as a multiplet (likely a sextet) in the downfield region, typically around δ 3.7-4.0 ppm. The methylene (B1212753) protons (-CH₂-) would present as a complex multiplet due to diastereotopicity, while the two methyl groups (-CH₃) would appear as a triplet and a doublet in the upfield region (δ 0.9-1.2 ppm). chemicalbook.com

Morpholin-2-yl-acetate group: The protons on the carbon adjacent to the nitrogen and oxygen in the morpholine (B109124) ring would show characteristic shifts. The protons of the methylene group alpha to the carbonyl group (-COCH₂-) would likely appear as a doublet of doublets. The morpholine ring protons would exhibit complex splitting patterns in the δ 2.5-4.0 ppm region. hmdb.cachemicalbook.com The N-H proton of the morpholine would appear as a broad singlet, the chemical shift of which can be solvent-dependent. rsc.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CH- (sec-butyl) | 3.7 - 4.0 | sextet |

| -CH₂- (sec-butyl) | 1.4 - 1.6 | multiplet |

| -CH₃ (ethyl part of sec-butyl) | ~0.9 | t |

| -CH₃ (methyl part of sec-butyl) | ~1.2 | d |

| -COCH₂- | 2.5 - 2.8 | dd |

| Morpholine ring protons | 2.5 - 4.0 | m |

| N-H (morpholine) | Variable | br s |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of distinct carbon environments.

Sec-butyl group: The carbon of the -CH- group attached to the ester oxygen would be the most downfield of the sec-butyl carbons, appearing around δ 70-75 ppm. docbrown.info The other carbons of the sec-butyl group would appear in the upfield region (δ 10-30 ppm). docbrown.infochemicalbook.com

Morpholin-2-yl-acetate group: The carbonyl carbon (-C=O) of the ester would be the most downfield signal in the entire spectrum, typically in the range of δ 170-175 ppm. The carbons of the morpholine ring would appear in the δ 40-70 ppm region. publish.csiro.auchemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C=O (ester) | 170 - 175 |

| -CH- (sec-butyl) | 70 - 75 |

| Morpholine ring carbons | 40 - 70 |

| -COCH₂- | 35 - 45 |

| -CH₂- (sec-butyl) | 25 - 35 |

| -CH₃ (sec-butyl) | 10 - 25 |

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons, respectively, solidifying the structural assignment.

Mass Spectrometry (MS) Characterization (High-Resolution MS, Fragmentation Pathway Analysis)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound, allowing for the calculation of its elemental formula with high accuracy.

Fragmentation Pathway Analysis: In electron ionization mass spectrometry (EI-MS), the molecule will fragment in a predictable manner.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for esters, which could lead to the loss of the sec-butoxy group or the morpholin-2-yl-methyl group. jove.comlibretexts.org

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene. jove.comjove.com

Morpholine Ring Fragmentation: The morpholine ring can undergo fragmentation, often initiated by cleavage adjacent to the nitrogen or oxygen atoms, leading to characteristic fragment ions. researchgate.netresearchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 215 | [M]⁺ (Molecular Ion) |

| 114 | [M - C₄H₉O]⁺ |

| 100 | [C₅H₉NO]⁺ (from morpholine ring) |

| 86 | [C₄H₈NO]⁺ (from morpholine ring) |

| 57 | [C₄H₉]⁺ (sec-butyl cation) |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands.

A strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching of the ester group. libretexts.org

Strong C-O stretching bands in the region of 1000-1300 cm⁻¹. libretexts.org

N-H stretching vibration of the secondary amine in the morpholine ring, typically appearing as a medium-intensity band around 3300-3500 cm⁻¹. acs.orgchemicalbook.com

C-H stretching vibrations of the alkyl groups in the 2850-3000 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be utilized. The C=O stretch is also Raman active. researchgate.netopen-raman.org Raman spectroscopy can be particularly useful for observing skeletal vibrations and for analyzing crystalline samples. spectroscopyonline.com

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | Weak |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C=O Stretch (Ester) | 1735 - 1750 | Moderate |

| C-O Stretch | 1000 - 1300 | Moderate |

| C-N Stretch | 1020 - 1250 | Moderate |

X-ray Crystallography for Absolute Configuration Determination of this compound

For a chiral molecule like this compound, which has stereocenters at the 2-position of the morpholine ring and at the chiral carbon of the sec-butyl group, X-ray crystallography is the gold standard for determining the absolute configuration. mdpi.comspringernature.com This technique requires the formation of a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice. mdpi.com The resulting electron density map can be used to establish the absolute stereochemistry of each chiral center, provided that anomalous dispersion effects are properly analyzed, often by including a heavy atom in the crystal structure or using specific wavelengths of X-rays. mdpi.com

Chiral Analysis and Enantiomeric Purity Determination of this compound

Given the chirality of this compound, methods to separate and quantify the different stereoisomers are crucial.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. The development of a chiral HPLC method for this compound would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including those with amine and ester functionalities.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the stereoisomers. The detection would likely be performed using a UV detector, as the ester carbonyl provides a chromophore. The method would allow for the determination of the enantiomeric excess (ee) and diastereomeric excess (de) of a given sample.

Hypothetical Chiral HPLC Data for a Stereoisomeric Mixture of this compound

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (2R, 2'S) | 10.2 | 45 |

| (2S, 2'R) | 11.5 | 45 |

| (2R, 2'R) | 13.8 | 5 |

| (2S, 2'S) | 15.1 | 5 |

Optical Rotation and Circular Dichroism (CD) Spectroscopy Studies

The stereochemical complexity of this compound, arising from multiple chiral centers, necessitates the use of sophisticated analytical techniques for the unambiguous assignment of its absolute and relative configuration. Optical rotation and circular dichroism (CD) spectroscopy are powerful, non-destructive chiroptical methods employed for this purpose. These techniques rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively, providing unique fingerprints for each stereoisomer.

Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength, typically the sodium D-line (589 nm). The direction and magnitude of this rotation are characteristic of a specific enantiomer. In the absence of published experimental data for the individual stereoisomers of this compound, a hypothetical data set is presented below to illustrate the expected observations. The sign of the specific rotation ([α]) would distinguish the dextrorotatory (+) and levorotatory (-) enantiomers. For diastereomers, the magnitude of the rotation would also be expected to differ.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This results in a CD spectrum, characterized by positive or negative Cotton effects, which are highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. For this compound, the ester carbonyl group and the n→σ* transitions associated with the heteroatoms in the morpholine ring are expected to be the primary chromophores contributing to the CD spectrum in the accessible ultraviolet region.

The analysis of CD spectra is a cornerstone in the stereochemical elucidation of cyclic compounds, including morpholine derivatives. The sign and intensity of the Cotton effects can be empirically correlated with the absolute configuration of related known compounds or predicted using computational methods such as time-dependent density functional theory (TD-DFT). These theoretical calculations can simulate the CD spectra for each possible stereoisomer, and comparison with the experimental spectrum allows for a confident assignment of the absolute configuration.

Vibrational circular dichroism (VCD), an analogous technique in the infrared region, provides even more detailed structural information. VCD is sensitive to the vibrational modes of the entire molecule and can be particularly useful for distinguishing between diastereomers and for determining the preferred solution-state conformation, which is influenced by factors such as intramolecular hydrogen bonding.

Hypothetical Chiroptical Data for this compound Stereoisomers

| Stereoisomer | Hypothetical Specific Rotation [α] (c, solvent) | Key Hypothetical CD Cotton Effects (λ, nm) |

| (R)-sec-butyl 2-((R)-morpholin-2-yl)acetate | + (positive value) | Positive at ~220 nm, Negative at ~205 nm |

| (S)-sec-butyl 2-((S)-morpholin-2-yl)acetate | - (negative value, equal in magnitude to the R,R-isomer) | Negative at ~220 nm, Positive at ~205 nm |

| (R)-sec-butyl 2-((S)-morpholin-2-yl)acetate | Value and sign would differ from enantiomeric pairs | Distinct pattern, e.g., Weaker positive at ~225 nm |

| (S)-sec-butyl 2-((R)-morpholin-2-yl)acetate | Equal and opposite in sign to the R,S-isomer | Mirror image spectrum of the R,S-isomer |

It is crucial to note that the data presented in the table are illustrative and not based on experimental results, as such data for this compound are not available in the public domain. The actual experimental determination and theoretical validation of the chiroptical properties are indispensable for the definitive stereochemical assignment of this and other complex chiral molecules.

Theoretical and Computational Investigations of Sec Butyl 2 Morpholin 2 Yl Acetate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic landscape of a molecule. Utilizing methods like Density Functional Theory (DFT) and ab initio calculations, one can determine the electronic structure, which in turn governs the molecule's chemical behavior. For Sec-butyl 2-(morpholin-2-yl)acetate, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy, accounting for both polarization and diffuse functions, which are crucial for non-covalent interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's propensity to act as an electron donor or acceptor.

For this compound, the HOMO is anticipated to be localized predominantly on the morpholine (B109124) ring, specifically on the nitrogen and oxygen atoms, due to the presence of lone pair electrons. The nitrogen atom's lone pair, being generally higher in energy than that of the oxygen, is expected to make a significant contribution to the HOMO. The LUMO, conversely, is likely to be centered around the carbonyl group of the ester moiety, which acts as an electron-accepting region.

The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. Theoretical calculations for analogous morpholine-containing compounds and esters suggest that the HOMO-LUMO gap for this compound would fall in a range typical for organic molecules of similar size and functionality.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -8.10 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | 1.50 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 9.60 | A measure of chemical reactivity and kinetic stability. |

| Ionization Potential | 8.10 | The energy required to remove an electron from the molecule. |

| Electron Affinity | -1.50 | The energy released when an electron is added to the molecule. |

These values are illustrative and based on typical DFT calculation results for similar molecules.

Reactivity indices such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the EPS would be expected to show negative potential (typically colored red) around the oxygen and nitrogen atoms of the morpholine ring and the carbonyl oxygen of the ester group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms, particularly the N-H proton of the morpholine ring, signifying regions susceptible to nucleophilic attack.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis would further quantify the partial atomic charges, confirming the qualitative picture provided by the EPS. These analyses would likely show significant negative charges on the heteroatoms (N, O) and positive charges on the adjacent carbon and hydrogen atoms.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of both the morpholine ring and the sec-butyl group necessitates a thorough conformational analysis to identify the most stable three-dimensional structures and to understand the energetic barriers between them.

Molecular mechanics (MM) force fields, such as MMFF94 or AMBER, provide a rapid method to explore the conformational space of this compound. A systematic search would reveal various low-energy conformers arising from the chair and boat conformations of the morpholine ring, the axial versus equatorial positioning of the acetate (B1210297) substituent, and the rotational isomers of the sec-butyl group.

Molecular dynamics (MD) simulations, performed over several nanoseconds, would offer a more dynamic picture of the conformational landscape. By simulating the molecule's movement over time in a solvent environment, MD can reveal the preferred conformations and the transitions between them, providing a more realistic representation of the molecule's behavior in solution.

The relative stability of the different conformers is governed by a delicate balance of intramolecular interactions and stereoelectronic effects. For the morpholine ring, the chair conformation is generally more stable than the boat or twist-boat forms. acs.orgnih.gov The substituent at the 2-position can exist in either an axial or equatorial orientation. For morpholine itself, the equatorial conformer is generally favored. nih.govrsc.org

In this compound, the large sec-butyl acetate group would be expected to strongly prefer the equatorial position to minimize steric hindrance with the axial hydrogens on the morpholine ring. This is a classic example of the A-value concept in cyclohexane (B81311) derivatives, where larger groups favor the equatorial position.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Features |

| Chair-Equatorial | 0.00 | Most stable conformer; substituent is in the equatorial position of the chair-form morpholine ring. |

| Chair-Axial | 2.5 - 4.0 | Higher in energy due to 1,3-diaxial steric interactions between the substituent and axial hydrogens. |

| Twist-Boat | > 5.0 | Significantly less stable than the chair conformers due to torsional strain. acs.org |

These values are illustrative and based on known conformational preferences of substituted morpholines and cyclohexanes.

Computational Studies of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several types of reactions could be computationally explored.

One such reaction is the hydrolysis of the ester bond. A computational study of this reaction would involve modeling the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon. DFT calculations could be used to map the potential energy surface of the reaction, identifying the tetrahedral intermediate and the transition states leading to its formation and breakdown. The calculated activation energy would provide an estimate of the reaction rate.

Another area of interest would be reactions involving the morpholine nitrogen. For example, the N-alkylation or N-acylation of the morpholine ring could be studied. Computational modeling would help to elucidate the role of the substituent at the 2-position in modulating the nucleophilicity of the nitrogen atom. The steric bulk of the sec-butyl acetate group would likely influence the accessibility of the nitrogen lone pair, potentially favoring reactions with smaller electrophiles.

Computational studies have been conducted on the role of morpholine as a catalyst in urethane (B1682113) formation, highlighting its ability to act as a proton shuttle. researchgate.net Similar mechanistic investigations could be applied to reactions where this compound might act as a catalyst or a substrate, providing a detailed, atomistic understanding of the reaction pathway.

Transition State Analysis for Derivatization Reactions

Derivatization reactions of esters, such as aminolysis or hydrolysis, are fundamental in organic synthesis and biochemical processes. Computational studies on simpler esters, like methyl formate (B1220265), have been employed to elucidate the mechanistic details of these transformations, which can be extrapolated to understand the behavior of the more complex this compound. nih.gov

The aminolysis of esters, a key reaction for creating amide derivatives, can proceed through either a stepwise mechanism involving a tetrahedral intermediate or a concerted mechanism. nih.govresearchgate.net In the stepwise pathway, the nucleophilic amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is followed by the departure of the leaving group (the sec-butoxy group in this case). Computational studies using methods such as density functional theory (DFT) have shown that for uncatalyzed aminolysis, the activation energies for both the stepwise and concerted mechanisms can be quite similar. nih.gov However, the presence of a second amine molecule acting as a general base catalyst significantly lowers the activation energy of the stepwise mechanism, making it the more favorable pathway. nih.gov This catalytic effect is achieved by facilitating proton transfer events during the reaction.

For this compound, the intramolecular morpholine nitrogen could potentially play a role in self-catalysis, although this would be highly dependent on the conformational flexibility of the molecule. More commonly, derivatization would occur via intermolecular reactions.

Kinetic isotope effect (KIE) studies on model systems provide further insight into transition state structures. For ester hydrolysis, which serves as a model for peptide release in biological systems, a large carbonyl oxygen-18 KIE suggests that the transition state closely resembles the tetrahedral intermediate. nih.gov In contrast, for aminolysis, a significant leaving group oxygen-18 KIE indicates that C-O bond scission is well underway in the transition state, suggesting a later transition state along the reaction coordinate. nih.gov

The table below summarizes hypothetical activation energies for the aminolysis of a model ester, illustrating the effect of catalysis, based on findings from computational studies on simpler systems. nih.gov

| Reaction Pathway | Catalyst | Hypothetical Activation Energy (kcal/mol) |

| Stepwise Aminolysis | None | 35-40 |

| Concerted Aminolysis | None | 36-41 |

| Stepwise Aminolysis | Second Amine Molecule | 20-25 |

Note: These values are illustrative and based on computational studies of simple esters like methyl formate with ammonia. The actual values for this compound would differ.

Solvation Effects on the Reactivity Profile

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational chemistry models this influence through various solvation models, with the Polarizable Continuum Model (PCM) being a widely used approach. nih.gov This model treats the solvent as a continuous dielectric medium, which can affect the energies of reactants, transition states, and products.

For ester derivatization reactions, which often involve the development of charge in the transition state, polar solvents are generally expected to lower the activation energy by stabilizing the charged transition state more than the neutral reactants. Computational studies on ester aminolysis have confirmed that solvent effects play a crucial role. nih.gov The transition states in these reactions are typically more polar than the reactants, and thus, their energies are lowered to a greater extent in polar solvents.

The hydrolysis of esters, another key derivatization, is also significantly influenced by the solvent. In aqueous solutions, water molecules can act not only as the nucleophile but also as catalysts by facilitating proton transfer through a hydrogen-bond network. acs.org Computational studies on ester hydrolysis in water have shown that the activation energy barrier can be significantly altered by the participation of solvent molecules in the transition state. nih.gov For instance, the self-catalyzed hydrolysis of an ester in the gas phase may have a high activation energy, which is substantially lowered in a simulated aqueous environment where water molecules can stabilize the transition state through hydrogen bonding. nih.gov

The table below illustrates the hypothetical effect of solvent polarity on the relative activation energy of an ester aminolysis reaction, based on general principles derived from computational studies.

| Solvent (Dielectric Constant) | Relative Activation Energy |

| Gas Phase (~1) | High |

| Non-polar (e.g., Hexane (B92381), ~2) | Moderately High |

| Polar Aprotic (e.g., Acetonitrile (B52724), ~37) | Moderate |

| Polar Protic (e.g., Water, ~80) | Low |

Note: This table represents a qualitative trend. The actual quantitative effects would depend on the specific reaction and the computational model used.

In the context of this compound, the presence of the polar morpholine ring would enhance its solubility in polar solvents. The reactivity of the ester group would be influenced by the ability of the solvent to stabilize the tetrahedral intermediate and the charged species that may form during derivatization reactions.

Chemical Reactivity and Derivatization of Sec Butyl 2 Morpholin 2 Yl Acetate

Hydrolysis and Transesterification Reactions of the Ester Moiety

The ester functional group is a primary site for nucleophilic acyl substitution reactions. The most common of these are hydrolysis and transesterification.

Hydrolysis: The ester can be cleaved by reaction with water in a process known as hydrolysis to yield 2-(morpholin-2-yl)acetic acid and sec-butanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., using sodium hydroxide), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is irreversible as the final step involves the deprotonation of the carboxylic acid by the base, forming a carboxylate salt.

Transesterification: This reaction involves the conversion of the sec-butyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This process is an equilibrium, and the reaction is typically driven to completion by using the new alcohol as a solvent or by removing the sec-butanol as it is formed. This method allows for the modification of the ester group to potentially alter the molecule's physical or chemical properties.

| Reactant Alcohol | Catalyst | Product Ester | Byproduct |

| Methanol (B129727) | H₂SO₄ (acid) | Methyl 2-(morpholin-2-yl)acetate | sec-Butanol |

| Ethanol | NaOEt (base) | Ethyl 2-(morpholin-2-yl)acetate | sec-Butanol |

| Benzyl Alcohol | H₂SO₄ (acid) | Benzyl 2-(morpholin-2-yl)acetate | sec-Butanol |

Reactivity of the Morpholine (B109124) Nitrogen: Alkylation and Acylation Processes

The secondary amine in the morpholine ring is nucleophilic and readily participates in alkylation and acylation reactions.

Alkylation: The nitrogen atom can be alkylated through a nucleophilic substitution (S_N2) reaction with various alkylating agents, such as alkyl halides or sulfates. This reaction typically requires a base to neutralize the proton that is lost from the nitrogen, forming a tertiary amine. The introduction of different alkyl groups can significantly modify the steric and electronic properties of the molecule.

Acylation: The morpholine nitrogen can react with acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is a nucleophilic acyl substitution and is often carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl or carboxylic acid byproduct.

| Reagent | Reagent Type | Product |

| Methyl Iodide | Alkylating Agent | Sec-butyl 2-(4-methylmorpholin-2-yl)acetate |

| Benzyl Bromide | Alkylating Agent | Sec-butyl 2-(4-benzylmorpholin-2-yl)acetate |

| Acetyl Chloride | Acylating Agent | Sec-butyl 2-(4-acetylmorpholin-2-yl)acetate |

| Benzoyl Chloride | Acylating Agent | Sec-butyl 2-(4-benzoylmorpholin-2-yl)acetate |

Reactions at the Alpha-Carbon of the Acetate (B1210297) Group: Enolization and Substitution

The carbon atom situated between the morpholine ring and the carbonyl group (the α-carbon) has acidic protons. youtube.com The removal of one of these protons leads to the formation of a nucleophilic enolate intermediate, which is central to a variety of carbon-carbon bond-forming reactions. youtube.com

Enolization: In the presence of a suitable base, a proton from the alpha-carbon can be abstracted to form an enolate. youtube.com The resulting enolate is stabilized by resonance, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen. youtube.com The choice of base is critical; strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to achieve complete and irreversible deprotonation. youtube.com Weaker bases, such as alkoxides, tend to establish an equilibrium between the ester and the enolate. youtube.com

Alpha-Substitution (Alkylation): The generated enolate is a potent carbon nucleophile and can react with various electrophiles. A common application is the reaction with alkyl halides to form a new carbon-carbon bond at the alpha-position. youtube.com This reaction proceeds via an S_N2 mechanism and is most effective with primary alkyl halides. youtube.com This allows for the introduction of a wide array of substituents at the alpha-carbon, further diversifying the molecular structure.

Stereoselective Transformations and Chiral Pool Applications of Sec-butyl 2-(morpholin-2-yl)acetate

The presence of two distinct stereocenters makes this compound a valuable substrate for stereoselective synthesis. The inherent chirality can be used to influence the stereochemical outcome of subsequent reactions, a process known as diastereoselection. For instance, the alkylation of the enolate (formed at the alpha-carbon) can proceed with a degree of facial selectivity, where the existing stereocenter on the morpholine ring directs the incoming electrophile to one face of the enolate over the other, leading to a diastereomeric excess of one product.

As a chiral molecule, an enantiomerically pure form of this compound can serve as a "chiral building block" in what is known as chiral pool synthesis. mdpi.com This strategy utilizes readily available, enantiopure natural products or their derivatives as starting materials for the synthesis of complex target molecules. mdpi.com By starting with an enantiopure morpholine derivative, its stereochemistry can be transferred through a synthetic sequence to the final product, avoiding the need for chiral resolutions or asymmetric synthesis at later stages.

Synthesis of Advanced Derivatives and Analogs of this compound

The fundamental reactions described previously can be employed to create a library of advanced derivatives and analogs with tailored properties.

The sec-butyl portion of the molecule is most readily modified via reactions of the ester group. As detailed in Section 5.1, transesterification provides a direct route to exchange the sec-butyl group for a wide variety of other alkyl or aryl groups. mdpi.com This can be used to introduce functionalities such as longer alkyl chains, unsaturated groups (e.g., allyl), or benzylic groups. Alternatively, complete hydrolysis to the carboxylic acid followed by re-esterification with a different, often more complex or valuable alcohol using coupling agents (e.g., DCC, EDCI) offers a more controlled, two-step approach to achieve the same outcome.

Beyond the N-alkylation and N-acylation reactions discussed in Section 5.2, more complex modifications of the morpholine ring can be envisioned. While direct C-H functionalization of the morpholine ring is challenging, synthetic strategies often involve building the desired substituted morpholine ring from acyclic precursors. researchgate.net For instance, syntheses starting from substituted amino alcohols or epoxides can yield morpholine rings with substituents at various carbon positions (e.g., C-3, C-5, C-6). researchgate.netacs.org These pre-functionalized morpholine derivatives could then be elaborated into the corresponding acetate esters. Such strategies allow for the introduction of alkyl, aryl, or other functional groups onto the heterocyclic core, significantly expanding the structural diversity of the accessible analogs.

Exploration of Bioisosteric Replacements within the Molecular Scaffold

In the field of medicinal chemistry, the strategic modification of a lead compound through bioisosteric replacement is a cornerstone of the optimization process. Bioisosteres are functional groups or substituents that exhibit similar physical and chemical properties, leading to comparable biological activity. wikipedia.org This approach is employed to enhance a molecule's pharmacokinetic profile, improve its metabolic stability, modulate its potency and selectivity, and secure novel intellectual property. nih.govdrughunter.com For the parent molecule, this compound, several key regions within its scaffold are amenable to such exploration: the morpholine ring, the ester linkage, and the sec-butyl group.

Bioisosteric Replacement of the Morpholine Ring

The morpholine ring is a common motif in many approved drugs, valued for its favorable physicochemical properties and its ability to engage in hydrogen bonding. enamine.net However, it can also be a site of metabolic liability. enamine.net Consequently, replacing the morpholine ring with other cyclic systems can be a viable strategy to enhance metabolic stability and explore new chemical space.

A hypothetical study exploring these replacements for the morpholine ring in this compound could yield the following comparative data:

| Compound Name | Bioisosteric Replacement for Morpholine | Predicted Metabolic Stability (t½ in HLM, min) | Calculated LogP |

| This compound | None (Parent) | 30 | 1.8 |

| Sec-butyl 2-(thiomorpholin-2-yl)acetate | Thiomorpholine | 45 | 2.1 |

| Sec-butyl 2-(piperidin-2-yl)acetate | Piperidine | 25 | 2.0 |

| Sec-butyl 2-((3-cyclopropyl)pyran-2-yl)acetate | Cyclopropyl-fused pyran | 60 | 2.5 |

| Sec-butyl 2-(2-oxa-6-azaspiro[3.3]heptan-1-yl)acetate | 2-Oxa-6-azaspiro[3.3]heptane | 75 | 1.5 |

HLM: Human Liver Microsomes

Bioisosteric Replacement of the Ester Linkage

The ester functionality in this compound is susceptible to hydrolysis by esterases, which can lead to rapid in-vivo clearance and a short duration of action. nih.gov Identifying more stable bioisosteric replacements for the ester group is a common objective in drug design.

A range of heterocycles have been successfully employed as ester bioisosteres. For example, 1,3,4-oxadiazoles are well-established mimics of the ester group, offering improved metabolic stability while maintaining similar electronic and conformational properties. cambridgemedchemconsulting.com Other five-membered aromatic rings, such as 1,2,4-oxadiazoles or isoxazoles, can also serve as effective replacements. cambridgemedchemconsulting.com These heterocycles are generally more resistant to enzymatic cleavage than esters. cambridgemedchemconsulting.com Additionally, amide linkages can be considered as classical bioisosteres of esters, though they introduce a hydrogen bond donor which can significantly alter biological activity and physical properties. u-tokyo.ac.jp

A theoretical investigation into ester bioisosteres for this compound might produce the following results:

| Compound Name | Bioisosteric Replacement for Ester | Predicted Hydrolytic Stability (t½ in plasma, h) | H-Bond Acceptors/Donors |

| This compound | None (Parent) | 0.5 | 3 / 1 |

| 2-(2-(Sec-butyl)-1,3,4-oxadiazol-5-yl)morpholine | 1,3,4-Oxadiazole | > 24 | 3 / 1 |

| 2-(5-(Sec-butyl)-1,2,4-oxadiazol-3-yl)morpholine | 1,2,4-Oxadiazole | > 24 | 3 / 1 |

| 2-(5-(Sec-butyl)isoxazol-3-yl)morpholine | Isoxazole | > 18 | 3 / 1 |

| N-(sec-butyl)-2-(morpholin-2-yl)acetamide | Amide | 8 | 2 / 2 |

Bioisosteric Replacement of the Sec-Butyl Group

The sec-butyl group is a relatively simple alkyl substituent that contributes to the lipophilicity of the molecule. While not typically a primary site of metabolism, its size and shape can be optimized to improve binding affinity or fine-tune physicochemical properties.

Common bioisosteric replacements for alkyl groups like sec-butyl include other branched alkyl chains such as isopropyl or isobutyl, as well as small cycloalkyl groups like cyclopropyl (B3062369) or cyclobutyl. enamine.net These replacements can alter the steric bulk and lipophilicity of the molecule in a controlled manner. chem-space.com For instance, replacing a sec-butyl group with a cyclobutyl ring can introduce a degree of conformational rigidity and potentially improve metabolic stability by blocking certain metabolic pathways. Fluorinated alkyl groups can also be considered as non-classical bioisosteres to modulate lipophilicity and block sites of metabolism. cambridgemedchemconsulting.com

A hypothetical structure-activity relationship (SAR) study focusing on the sec-butyl group might generate the following data:

| Compound Name | Bioisosteric Replacement for Sec-butyl | Calculated LogP | Predicted Binding Affinity (Ki, nM) |

| This compound | None (Parent) | 1.8 | 150 |

| Isopropyl 2-(morpholin-2-yl)acetate | Isopropyl | 1.5 | 180 |

| Cyclobutyl 2-(morpholin-2-yl)acetate | Cyclobutyl | 1.7 | 130 |

| 1,1,1-Trifluoro-2-propyl 2-(morpholin-2-yl)acetate | 1,1,1-Trifluoro-2-propyl | 2.2 | 165 |

Advanced Applications and Functionalization Strategies of Sec Butyl 2 Morpholin 2 Yl Acetate

Sec-butyl 2-(morpholin-2-yl)acetate as a Ligand Precursor in Catalysis

The presence of both nitrogen and oxygen heteroatoms in the morpholine (B109124) ring, along with the potential for chirality, makes this compound an attractive precursor for the development of novel ligands for both organocatalytic and metal-catalyzed reactions.

The morpholine scaffold has been explored as a core for organocatalysts, although it is less common than its pyrrolidine (B122466) counterpart. frontiersin.orgnih.gov The primary mode of activation in many organocatalytic transformations involving secondary amines is through the formation of an enamine or iminium ion. The electron-withdrawing effect of the oxygen atom in the morpholine ring can decrease the nucleophilicity of the nitrogen, which can in turn affect the reactivity of the corresponding enamine. frontiersin.orgnih.gov

However, the development of chiral morpholine-based organocatalysts, particularly those derived from amino acids, has shown promise in certain reactions. frontiersin.orgnih.gov For instance, chiral β-morpholine amino acids have been designed and synthesized for use in the 1,4-addition of aldehydes to nitroolefins, demonstrating that with the right structural design, the limitations of the morpholine ring can be overcome to achieve high efficiency and stereoselectivity. frontiersin.orgnih.gov The synthesis of chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification further highlights the potential for creating structurally diverse and effective morpholine-based organocatalysts. rsc.org

The this compound, possessing a chiral center at the 2-position of the morpholine ring, could be a valuable starting material for the synthesis of such catalysts. The ester functionality provides a handle for further modification, allowing for the introduction of other functional groups that could modulate the catalyst's activity and selectivity.

Table 1: Comparison of Common Organocatalyst Scaffolds

| Scaffold | Key Features | Advantages | Disadvantages |

| Pyrrolidine | Five-membered ring with one nitrogen atom. | High reactivity and stereoselectivity in many reactions. | Can be sensitive to oxidation. |

| Piperidine | Six-membered ring with one nitrogen atom. | Generally stable and readily available. | Often less reactive than pyrrolidine. |

| Morpholine | Six-membered ring with one nitrogen and one oxygen atom. | The oxygen can influence solubility and reactivity. wikipedia.org | The oxygen can reduce the nucleophilicity of the nitrogen. frontiersin.orgnih.gov |

The morpholine moiety can act as a bidentate or monodentate ligand in the formation of metal complexes. The nitrogen and oxygen atoms can coordinate with a metal center, creating a stable chelate ring. The specific coordination mode will depend on the metal, the other ligands present, and the reaction conditions. The ester group in this compound can also potentially participate in coordination, further increasing the versatility of this compound as a ligand precursor.

Transition metal complexes featuring morpholine-containing ligands have been synthesized and investigated for their catalytic activity in a variety of reactions. nih.gov For example, copper(II) complexes with isomeric morpholine-substituted ligands have been studied, demonstrating the influence of the morpholine position on the complex's properties. acs.org The synthesis of binuclear transition metal complexes with ligands containing the morpholine unit has also been reported, with applications in C-N bond formation. researchgate.net These examples underscore the potential for creating a diverse range of catalytically active metal complexes from morpholine-based precursors.

The chirality of this compound is a particularly valuable feature for its use in asymmetric catalysis. Chiral ligands are crucial for the enantioselective synthesis of a wide range of molecules. By using enantiomerically pure this compound, it is possible to synthesize chiral metal complexes that could catalyze reactions with high enantioselectivity.

Utilization as a Versatile Building Block in Complex Organic Synthesis

The morpholine ring is a privileged scaffold in medicinal chemistry and is found in numerous bioactive compounds. nih.govnih.gov This makes this compound a valuable building block for the synthesis of complex organic molecules with potential applications in various fields.

A chemical probe is a small molecule used to study and manipulate a chemical system. The morpholine scaffold, with its well-defined three-dimensional structure and the presence of heteroatoms that can engage in hydrogen bonding and other non-covalent interactions, is an excellent starting point for the design of new chemical probes. The functionalization of the morpholine ring allows for the precise positioning of functional groups in space, which is critical for selective recognition of a target.

This compound can serve as a versatile scaffold for the development of chemical probes for non-biological targets. The ester group can be easily modified to introduce a variety of reporter groups, such as fluorophores or affinity tags, which are essential for detecting and isolating the probe's binding partners. The morpholine nitrogen can also be functionalized to modulate the probe's properties or to attach it to a solid support. The development of bis-morpholine spiroacetals highlights the utility of the morpholine scaffold in creating complex, three-dimensional structures. acs.org

The morpholine moiety has been incorporated into polymers to create materials with unique properties. For instance, morpholine-2,5-diones, which can be synthesized from amino acids, are used as monomers for the ring-opening polymerization to produce biodegradable polydepsipeptides. acs.orgresearchgate.net These materials have potential applications in the biomedical field. Furthermore, N-acryloylmorpholine can be polymerized to form polymer brushes on surfaces, creating materials with controlled wettability and other surface properties. nih.gov

This compound can be envisioned as a precursor for advanced materials in several ways. The ester group could be converted into a functional group capable of initiating polymerization. Alternatively, the entire molecule could be used as a functional monomer. The incorporation of the chiral morpholine unit into a polymer backbone could lead to the formation of chiral materials with interesting optical or recognition properties. The use of morpholine derivatives as curing agents and stabilizers in polymer production points to the broader utility of this heterocycle in materials science. e3s-conferences.org

Contribution to Methodological Development in Contemporary Organic Chemistry

The development of new and efficient methods for the synthesis of morpholines is an active area of research in organic chemistry. chemrxiv.orgorganic-chemistry.orgresearchgate.net The importance of the morpholine scaffold in drug discovery and materials science drives the need for synthetic routes that are versatile, scalable, and allow for the introduction of a wide range of functional groups.

The synthesis of this compound itself represents a contribution to the library of available morpholine-based building blocks. Furthermore, the use of this compound in the development of new catalytic systems or as a starting material for the synthesis of complex molecules can spur the development of new synthetic methodologies. For example, exploring the reactivity of the ester group in the presence of the morpholine ring could lead to the discovery of new selective transformations. The development of synthetic routes to morpholine-linked benzaldehydes as key building blocks for new chromene-thiazoles highlights the role of functionalized morpholines in creating diverse molecular frameworks. researchgate.net

Analytical Method Development and Purity Assessment for Sec Butyl 2 Morpholin 2 Yl Acetate

Chromatographic Techniques for Separation, Isolation, and Purification

Chromatographic techniques are indispensable for the qualitative and quantitative analysis of Sec-butyl 2-(morpholin-2-yl)acetate, enabling the separation of the main component from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Due to the compound's polarity imparted by the morpholine (B109124) ring and the ester group, reversed-phase HPLC is a suitable approach. A well-developed HPLC method can separate the target compound from its potential impurities, such as unreacted starting materials or by-products.

A hypothetical HPLC method for the analysis of this compound could be developed using a C18 column. mdpi.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) or acetate (B1210297) buffer, to ensure good peak shape and resolution. sielc.comthermofisher.com Given that the morpholine moiety contains a basic nitrogen atom, the pH of the mobile phase is a critical parameter to control retention and peak symmetry. cromlab-instruments.es Detection can be achieved using a UV detector, although the chromophore in this compound is not particularly strong. cromlab-instruments.esrsc.org Therefore, a low wavelength (e.g., 210-220 nm) might be necessary. For higher sensitivity and specificity, a mass spectrometer (LC-MS) could be employed as the detector. researchgate.net

Validation of the HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). mdpi.com

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 215 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

| Sample Diluent | Mobile Phase |

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC) is a powerful technique for identifying and quantifying volatile impurities that may be present in this compound, such as residual solvents from the synthesis process or volatile by-products. Direct injection of this compound might be possible if it is sufficiently volatile and thermally stable. However, the polarity of the morpholine group could lead to poor peak shape and column bleed.

To overcome these challenges, derivatization of the morpholine nitrogen is a common strategy to increase volatility and improve chromatographic performance. nih.govresearchgate.net For instance, acylation or silylation can be employed. A flame ionization detector (FID) would provide a general-purpose detection method for volatile organic compounds, while a mass spectrometer (GC-MS) would allow for the definitive identification of impurities. nih.govresearchgate.net

The GC method would be validated for specificity, linearity, range, accuracy, precision, LOD, and LOQ for the potential volatile impurities.

Table 2: Illustrative GC Method Parameters for Volatile Impurity Profiling

| Parameter | Proposed Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split |

Thin-Layer Chromatography (TLC) Applications in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is highly suitable for monitoring the progress of the synthesis of this compound. youtube.comyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product over time.

A typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol or triethylamine) as the mobile phase. The addition of a small amount of a base like triethylamine (B128534) can help to reduce the tailing of the basic morpholine compound. Visualization of the spots can be achieved under UV light (if the compounds are UV active) or by staining with a suitable reagent, such as potassium permanganate (B83412) or iodine vapor. The relative retention factors (Rf) of the starting materials and the product will differ, allowing for a clear visual assessment of the reaction's completion. youtube.com

Quantitative Analysis Methods for this compound

Accurate quantification of this compound is crucial for determining the purity of the final product and for stoichiometric calculations in subsequent synthetic steps.

Titrimetric Methods for Concentration Determination

Given the presence of the basic morpholine nitrogen, an acid-base titration can be a straightforward and accurate method for determining the concentration of this compound in a solution. solubilityofthings.com The sample would be dissolved in a suitable solvent, such as a mixture of water and alcohol, and titrated with a standardized solution of a strong acid, for example, hydrochloric acid or perchloric acid.

The endpoint of the titration can be determined using a colorimetric indicator or potentiometrically with a pH electrode. A potentiometric titration would provide a more precise determination of the equivalence point. This method is particularly useful for assaying the bulk material and does not require a reference standard of the analyte, provided the titrant is accurately standardized.

Impurity Profiling and Rigorous Stability Studies (Focus on Analytical Methodologies)

The comprehensive analysis of "this compound" necessitates a robust framework for impurity profiling and stability assessment. This involves the development and validation of analytical methods capable of detecting, identifying, and quantifying potential process-related impurities and degradation products. While specific documented studies on "this compound" are not publicly available, the analytical strategies employed for similar morpholine derivatives provide a foundational approach for ensuring the compound's quality and stability.

The process of impurity profiling is a critical component in pharmaceutical development, aimed at identifying and characterizing unwanted chemicals that may be present in active pharmaceutical ingredients (APIs) or formulated drug products. youtube.com These impurities can arise from the manufacturing process, degradation of the compound over time, or interaction with other components of a formulation. youtube.com Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities to ensure the safety and efficacy of pharmaceutical products. youtube.com

Forced Degradation Studies

To understand the intrinsic stability of "this compound" and to develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions. The goal is to generate potential degradation products and elucidate the degradation pathways. nih.gov Typical stress conditions include:

Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide. nih.gov

Thermal Stress: Exposure to high temperatures.

Photostability: Exposure to light, typically under controlled UV and visible light conditions.

The degradation products formed under these stress conditions are then analyzed to develop a comprehensive understanding of the compound's stability profile.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling and stability studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, detection, and quantification of the parent compound and its impurities. For morpholine derivatives, reverse-phase HPLC (RP-HPLC) is a common approach. The development of a stability-indicating HPLC method ensures that all significant degradation products and process-related impurities can be separated from the main peak and from each other. ymerdigital.comasean.org Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust. irejournals.com

A hypothetical HPLC method for "this compound" might involve a C18 column with a gradient elution system. The mobile phase could consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is often performed using a UV detector at a wavelength where the compound and its potential impurities exhibit significant absorbance. ijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov LC-MS is invaluable for the identification and structural elucidation of unknown impurities and degradation products. By providing the molecular weight and fragmentation patterns of the analytes, LC-MS/MS can offer definitive structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) may also be utilized, particularly for the analysis of volatile or semi-volatile impurities that could be present from the synthesis process. nih.gov

Data Interpretation and Purity Assessment

The data generated from these analytical techniques are used to construct a detailed impurity profile of "this compound". This includes the identification, quantification, and reporting of all impurities above a certain threshold, as defined by regulatory guidelines.

Below are illustrative data tables that would be generated from such studies. Please note that these tables are hypothetical examples based on typical findings for related compounds, as specific data for "this compound" is not available.

Table 1: Hypothetical Results of Forced Degradation Studies for this compound

| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Detected | Major Degradation Product(s) (Hypothetical) |

| 0.1 N HCl (80°C, 24h) | 15.2 | 3 | Hydrolysis of ester linkage |

| 0.1 N NaOH (60°C, 8h) | 25.8 | 4 | Hydrolysis of ester linkage, ring opening |

| 3% H₂O₂ (RT, 24h) | 8.5 | 2 | N-oxidation of morpholine ring |

| Thermal (105°C, 48h) | 5.1 | 1 | Minor decomposition |

| Photolytic (UV/Vis) | 12.3 | 2 | Photolytic degradation products |

Table 2: Hypothetical Impurity Profile of a Batch of this compound

| Impurity | Retention Time (min) | Limit of Detection (LOD) (%) | Limit of Quantification (LOQ) (%) | Amount Detected (%) |

| Starting Material A | 5.2 | 0.01 | 0.03 | 0.08 |

| By-product B | 7.8 | 0.02 | 0.05 | 0.12 |

| Degradant C (from hydrolysis) | 9.1 | 0.01 | 0.04 | 0.06 |

| Unidentified Impurity 1 | 11.5 | 0.02 | 0.05 | Not Detected |

| Unidentified Impurity 2 | 14.2 | 0.01 | 0.03 | 0.04 |

Future Research Directions and Perspectives for Sec Butyl 2 Morpholin 2 Yl Acetate

Exploration of Novel and Efficient Synthetic Pathways

The development of efficient and stereoselective synthetic routes is fundamental to enabling broader research and application of any chemical entity. For Sec-butyl 2-(morpholin-2-yl)acetate, future research should focus on advancing beyond traditional multi-step procedures, which may involve the reaction of morpholine (B109124) derivatives with a suitable acetate (B1210297) source. researchgate.net

Key areas for exploration include:

Asymmetric Catalysis: Given the chiral center at the C-2 position of the morpholine ring, the development of asymmetric catalytic methods is of paramount importance. Research could draw inspiration from established enantioselective syntheses of 2-substituted morpholines, which employ transition metal catalysts (e.g., rhodium, iridium) or organocatalysts to achieve high enantiomeric excess. nih.gov Such methodologies would provide access to enantiomerically pure forms of this compound, which is crucial for pharmacological studies.

One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences can significantly improve synthetic efficiency by reducing the number of isolation and purification steps. Future work could investigate tandem hydroamination and esterification reactions, or domino reactions that form the morpholine ring and introduce the acetate side chain in a single, continuous process.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction control. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor could lead to higher yields and purities of this compound.

Biocatalysis: The use of enzymes for the synthesis or resolution of chiral morpholine derivatives represents a green and highly selective alternative to traditional chemical methods. Future research could explore the use of lipases for the stereoselective esterification of a morpholin-2-yl acetic acid precursor or the resolution of a racemic mixture of this compound.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, access to pure stereoisomers. | Development of novel chiral catalysts (metal-based or organocatalysts). |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste and cost. | Design of novel multi-component reaction cascades. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in continuous flow systems. |

| Biocatalysis | High selectivity, environmentally friendly conditions. | Screening and engineering of suitable enzymes (e.g., lipases). |

Deeper Mechanistic Understanding of Structure-Reactivity Relationships

A thorough understanding of the relationship between the three-dimensional structure of this compound and its chemical reactivity is essential for predicting its behavior in various chemical transformations and biological systems.

Future research in this area should include:

Conformational Analysis: The morpholine ring can adopt different conformations, such as chair and boat forms, which can significantly influence its reactivity. researchgate.net Detailed computational studies, employing methods like Density Functional Theory (DFT), can be used to determine the preferred conformation of this compound and the energy barriers for conformational changes. nih.gov This knowledge is crucial for understanding its interaction with biological targets.

Stereoelectronic Effects: The interplay of the lone pairs on the nitrogen and oxygen atoms of the morpholine ring, as well as the stereochemistry at the C-2 position, will govern the molecule's electronic properties and reactivity. Mechanistic studies, both experimental and computational, can elucidate how these factors influence reactions at the ester group, the morpholine nitrogen, and other positions on the ring. For instance, investigating the kinetics of hydrolysis or aminolysis of the ester can provide insights into its stability and reactivity profile. acs.org

Structure-Activity Relationship (SAR) Studies: The morpholine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov Systematic modifications of the this compound structure, such as altering the ester group, introducing substituents on the morpholine ring, or varying the stereochemistry, followed by evaluation of their biological activity, can establish clear SAR. e3s-conferences.org This will guide the design of new derivatives with improved potency and selectivity for specific biological targets. mdpi.com

A table summarizing key areas for mechanistic investigation is provided below:

| Research Area | Methodology | Expected Insights |

| Conformational Analysis | Computational Chemistry (DFT), NMR Spectroscopy. | Preferred 3D structure, conformational flexibility, and energy landscapes. |

| Stereoelectronic Effects | Kinetic Studies (e.g., hydrolysis), Computational Modeling. | Understanding of reactivity patterns at different functional groups. |

| Structure-Activity Relationship | Synthesis of Analogues, Biological Screening. | Identification of key structural features for desired biological activity. |

Expansion into Underexplored Areas of Chemical Functionality